An In-depth Technical Guide to the Physicochemical Properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Introduction: Unveiling a Novel Spirocyclic Scaffold in Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, with an increasing emphasis on the development of therapeutic candidates possessing not only potent biological activity but also optimized physicochemical properties. Three-dimensional molecular scaffolds have garnered significant attention for their ability to explore novel chemical space and improve drug-like attributes. Among these, spirocyclic systems, which feature two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents, often leading to enhanced target affinity and metabolic stability.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride , a novel spirocyclic scaffold with potential applications in drug development. As a Senior Application Scientist, this document is structured to provide not just a list of properties, but a deeper understanding of their implications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for determining these properties and provide detailed, field-proven protocols.
Molecular Structure and Core Attributes
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique molecule that combines a sulfone-containing cyclobutane ring with an azetidine ring in a spirocyclic arrangement. The hydrochloride salt form of the secondary amine is crucial for enhancing aqueous solubility and handling properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₂S | PubChem[1] |
| Molecular Weight | 183.66 g/mol | PubChem[1] |
| CAS Number | 1427388-39-3 | ChemicalBook[2] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture | ChemicalBook[2] |
The presence of the polar sulfone group and the ionizable secondary amine are expected to significantly influence the molecule's physicochemical behavior. The rigid spirocyclic core imparts a defined three-dimensional geometry, which can be advantageous for specific receptor interactions.
Key Physicochemical Properties and Their Significance in Drug Development
A thorough understanding of a compound's physicochemical properties is paramount for its successful development into a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Melting Point: An Indicator of Purity and Lattice Energy
Experimental Protocol: Capillary Melting Point Determination
This method is a straightforward and widely used technique for determining the melting point of a crystalline solid.
Causality of Experimental Choices:
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Capillary Method: This technique requires a small sample size and provides a clear visual indication of the melting process.
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Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination of the melting range.
Step-by-Step Methodology:
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Sample Preparation: Finely powder a small amount of the crystalline sample.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating: Begin heating the apparatus at a moderate rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
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Observation: Observe the sample closely. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.
Aqueous Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical factor influencing the absorption of an orally administered drug. As a hydrochloride salt of a secondary amine, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide is expected to exhibit good aqueous solubility. The presence of the polar sulfone group further contributes to its hydrophilicity.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior. Kinetic solubility measures the concentration of a compound in solution after a short incubation period, often from a DMSO stock, and is relevant for early-stage screening. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more pertinent for later-stage development and formulation.
Causality of Experimental Choices:
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Shake-Flask Method for Thermodynamic Solubility: This is the gold standard method for determining thermodynamic solubility as it allows the system to reach equilibrium over an extended period.
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pH Considerations: As the compound is a hydrochloride salt of a weak base, its solubility will be pH-dependent. Determining solubility at different pH values (e.g., pH 2.0, 5.0, and 7.4) is crucial to mimic the physiological conditions of the gastrointestinal tract.
Step-by-Step Methodology (Shake-Flask):
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., 0.1 M HCl for pH ~1, acetate buffer for pH 4.5, and phosphate buffer for pH 7.4).
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Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa: Understanding Ionization Behavior
The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a basic compound like 2-Thia-6-azaspiro[3.3]heptane, the pKa of its conjugate acid (the protonated secondary amine) is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of protonated secondary amines typically falls in the range of 10-11, suggesting that this compound will be predominantly protonated and positively charged at physiological pH (around 7.4).
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.
Causality of Experimental Choices:
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Potentiometric Measurement: This method directly measures the change in pH as a function of the volume of titrant added, allowing for a precise determination of the half-equivalence point, where pH = pKa.
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Co-solvent for Poorly Soluble Compounds: For compounds with limited aqueous solubility, a co-solvent such as methanol or acetonitrile may be necessary to ensure the compound remains in solution throughout the titration. The apparent pKa is then determined and can be extrapolated to a wholly aqueous environment.
Step-by-Step Methodology:
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Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent mixture.
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Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For the hydrochloride salt, titration with a strong base is appropriate.
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Potentiometric pKa Determination Workflow.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH. For a compound to be orally bioavailable, it must possess a balance between aqueous solubility and lipophilicity. The sulfone group in the target molecule is expected to decrease its lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method is the traditional and most reliable method for determining LogP and LogD values.
Causality of Experimental Choices:
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Octanol-Water System: The n-octanol/water system is the most widely accepted model for mimicking the partitioning of a drug between an aqueous and a lipid environment.
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pH Control: For an ionizable compound, the LogD is pH-dependent. Therefore, the aqueous phase must be buffered to a specific pH (typically 7.4 for physiological relevance).
Step-by-Step Methodology:
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Phase Preparation: Pre-saturate n-octanol with buffered aqueous solution (pH 7.4) and vice versa to ensure mutual miscibility at equilibrium.
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Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffered aqueous solution in a flask.
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Equilibration: Shake the flask for a sufficient time (e.g., several hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
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Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).
Chemical Stability: Ensuring Drug Product Integrity
Assessing the chemical stability of a drug candidate is a critical regulatory requirement. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. As an amine hydrochloride salt, potential stability concerns could include disproportionation to the free base and degradation under hydrolytic, oxidative, and photolytic stress.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve subjecting the compound to a variety of stress conditions that are more severe than those encountered during routine storage and handling.
Causality of Experimental Choices:
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Stress Conditions: A range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) are employed to explore all likely degradation pathways.
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Stability-Indicating Method: A validated HPLC method that can separate the parent compound from all potential degradation products is essential for accurately quantifying the stability of the molecule.
Step-by-Step Methodology:
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Acid and Base Hydrolysis: Treat solutions of the compound with strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80 °C).
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Oxidation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.
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Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80-100 °C).
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Photostability: Expose the solid compound and a solution of the compound to controlled light sources (e.g., UV and visible light) as per ICH Q1B guidelines.
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Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to identify and quantify any degradation products.
Spectral Characterization
While specific experimental spectra for this compound are not widely published, a comprehensive characterization would typically involve the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would provide information on the number and connectivity of protons in the molecule, confirming the spirocyclic structure.
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¹³C NMR: Would show the number of unique carbon environments, further corroborating the molecular structure.
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Infrared (IR) Spectroscopy: Would be used to identify key functional groups. Characteristic peaks would be expected for the N-H bond of the secondary amine salt, the S=O stretching of the sulfone group, and C-H bonds.
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Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to aid in the identification of potential degradation products. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Conclusion and Future Perspectives
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride represents a promising, novel scaffold for drug discovery. Its unique three-dimensional structure, combined with the presence of a polar sulfone and an ionizable amine, suggests a favorable profile in terms of aqueous solubility. A thorough experimental characterization of its physicochemical properties, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The provided protocols offer a robust framework for researchers to generate the necessary data to understand its ADME properties and to guide formulation development. As the demand for innovative therapeutic agents with improved drug-like properties continues to grow, scaffolds such as this will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
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PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. [Link]
